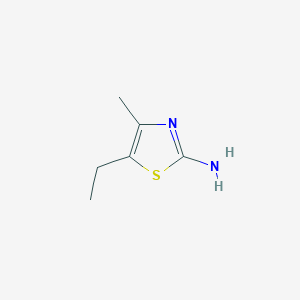

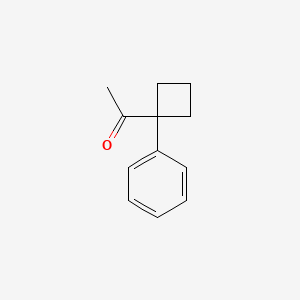

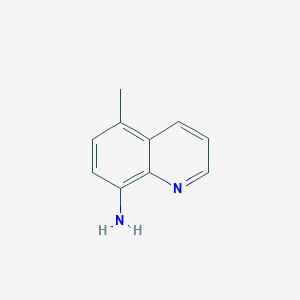

5-Methylquinolin-8-amine

Vue d'ensemble

Description

The compound of interest, 5-Methylquinolin-8-amine, is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines benzene and pyridine units. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various quinoline derivatives and their synthesis, properties, and potential applications, which can provide insights into the characteristics of 5-Methylquinolin-8-amine.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aniline derivatives and proceeding through various functionalization steps. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones was achieved through a Skraup reaction followed by demethylations, oxidative bromination, amination, and debromination . Similarly, the synthesis of 5-amino-6-methylquinoline carboxylic acid was accomplished in 12 steps from 2,3,4-trifluoro aniline, demonstrating the complexity of synthesizing specific quinoline derivatives . These methods could potentially be adapted for the synthesis of 5-Methylquinolin-8-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can participate in various chemical reactions. The papers describe the synthesis of compounds with different substituents on the quinoline ring, such as hydroxy, amino, and methyl groups, which can significantly affect the chemical behavior and biological activity of these molecules . The X-ray structure of a 5,7-disubstituted oxine derivative provides detailed information on the molecular conformation, which is crucial for understanding the reactivity and interaction of these compounds with biological targets .

Chemical Reactions Analysis

Quinoline derivatives undergo a range of chemical reactions, including Mannich reactions, nucleophilic substitutions, and addition reactions. The 1,4-addition reactions of amines to quinones, as seen in the synthesis of 7-amino-5,8-isoquinolinediones, are particularly relevant for the functionalization of the quinoline ring at specific positions . Bromination reactions are also common for introducing bromine atoms into the quinoline structure, which can then be used for further functionalization . These reactions are essential for the modification of quinoline derivatives to obtain compounds with desired properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, reactivity, and electronic characteristics, are influenced by the substituents on the quinoline ring. For example, the solubility of poly[5,5′-methylene-bis(8-hydroxyquinoline)-7,7′-diylethylene] in various solvents was studied, and it was found that certain modifications, like hydroxyethylation, can enhance solubility . The electrochemical behavior of 5,8-isoquinolinediones was investigated, revealing a linear correlation between half-wave potentials and substituent constants, which indicates how different substituents can affect the electron density and redox properties of the quinoline core .

Applications De Recherche Scientifique

Catalytic Processes and Organic Synthesis

5-Methylquinolin-8-amine serves as an important substrate in catalytic processes, particularly in C-H functionalization strategies. The amidation reactions of 8-methylquinolines with azides, catalyzed by a cationic rhodium(III) complex, efficiently produce quinolin-8-ylmethanamine derivatives via C(sp3)-H bond activation without requiring external oxidants. This methodology highlights the utility of 5-Methylquinolin-8-amine in synthesizing complex organic compounds through catalytic cycles involving key intermediates such as a five-membered rhodacycle (Wang et al., 2014). Additionally, similar catalytic systems employing rhodium(III) have been developed for the C(sp3)-H amination of 8-methylquinolines, demonstrating the versatility of 5-Methylquinolin-8-amine in constructing biologically relevant derivatives, which have been evaluated for cytotoxicity against various cancer cell lines (Jeong et al., 2017).

Corrosion Inhibition

5-Methylquinolin-8-amine derivatives exhibit significant corrosion inhibition properties. Novel derivatives synthesized for this purpose have shown high inhibition efficiencies for carbon steel in acidic environments. These derivatives, through electrochemical studies and surface analysis, have demonstrated their potential in protecting metal surfaces from corrosion, following Langmuir adsorption models. This application underlines the importance of 5-Methylquinolin-8-amine in developing effective corrosion inhibitors (Rouifi et al., 2020).

Antimicrobial and Antifungal Activities

Compounds derived from 5-Methylquinolin-8-amine have been explored for their antimicrobial and antifungal properties. These studies involve the synthesis of novel derivatives that exhibit significant activity against various microbial strains, indicating the potential of 5-Methylquinolin-8-amine-based compounds in contributing to the development of new antimicrobial agents (Abdel-Mohsen, 2003).

Photoluminescent Materials

The synthesis and characterization of soluble photoluminescent metal complexes involving 5-Methylquinolin-8-amine derivatives highlight their potential in optoelectronic applications. These complexes exhibit stable and distinct photoluminescence properties, suggesting their utility in developing materials for optoelectronic devices with specific emission color ranges and high solubility, which is crucial for processability and application in various devices (Ghedini et al., 2003).

Safety And Hazards

Orientations Futures

Quinoline derivatives, including 5-Methylquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Propriétés

IUPAC Name |

5-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDPMULMEAVNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511354 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylquinolin-8-amine | |

CAS RN |

85656-64-0 | |

| Record name | 5-Methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)